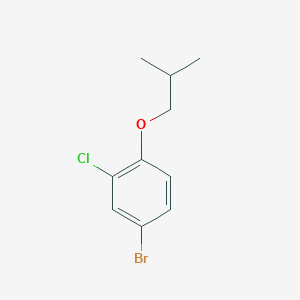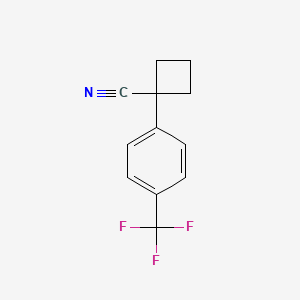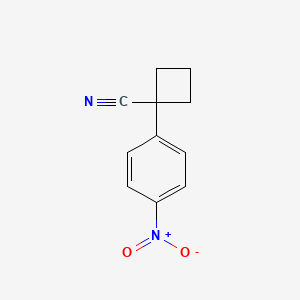
4-Bromo-2-chloro-1-isobutoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-Bromo-2-chloro-1-isobutoxybenzene" is a halogenated aromatic compound that contains bromine, chlorine, and an isobutoxy group attached to a benzene ring. This type of compound is of interest due to the presence of multiple halogens, which can influence its reactivity and physical properties. The presence of the isobutoxy group could also affect its solubility and potential applications.
Synthesis Analysis
The synthesis of halogenated benzene derivatives can be complex due to the reactivity of the halogen substituents. While the provided papers do not directly describe the synthesis of "4-Bromo-2-chloro-1-isobutoxybenzene," they do offer insights into related compounds. For instance, the synthesis of bromo- and chloro-substituted benzenes often involves electrophilic aromatic substitution reactions, where halogenation occurs in the presence of a Lewis acid catalyst . The isobutoxy group could be introduced through a Friedel-Crafts alkylation reaction, as seen in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of halogenated benzenes is influenced by the type and position of the substituents on the benzene ring. The papers discuss various halogenated benzene derivatives and their crystal structures, which can provide insights into the potential structure of "4-Bromo-2-chloro-1-isobutoxybenzene." For example, the presence of halogen...halogen interactions and halogen bonding can affect the overall molecular conformation and crystal packing . The steric bulk of the isobutoxy group would likely influence the molecular geometry and could introduce additional interactions in the solid state.
Chemical Reactions Analysis
Halogenated benzenes can undergo a variety of chemical reactions, including further halogenation, nucleophilic aromatic substitution, and coupling reactions. The reactivity can be influenced by the nature of the halogens and the presence of electron-donating or withdrawing groups . The isobutoxy group in "4-Bromo-2-chloro-1-isobutoxybenzene" would be an electron-donating group, potentially activating the benzene ring towards electrophilic substitution at positions ortho and para to the isobutoxy group.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are determined by their molecular structure. The presence of halogens can increase the density and boiling point compared to unsubstituted benzene . The papers suggest that the melting points of halogenated benzenes can vary significantly depending on the symmetry and crystal packing of the molecules . The isobutoxy group could also affect the solubility of "4-Bromo-2-chloro-1-isobutoxybenzene" in organic solvents, potentially making it more soluble than its non-alkoxy substituted counterparts .
科学的研究の応用
Ring Halogenation Techniques
One significant application of compounds like 4-Bromo-2-chloro-1-isobutoxybenzene is in the field of ring halogenation techniques. Research by Bovonsombat and Mcnelis (1993) demonstrated the use of N-Halosuccinimide and acidic catalysts for ring halogenations of polyalkylbenzenes. This technique is crucial for synthesizing mixed halogenated compounds in high yield, indicating its importance in chemical synthesis and pharmaceuticals (Bovonsombat & Mcnelis, 1993).
End-Quenching in Polymerization
Morgan, Martínez-Castro, and Storey (2010) explored the use of alkoxybenzenes like 4-Bromo-2-chloro-1-isobutoxybenzene in end-quenching TiCl4-catalyzed quasiliving polymerizations. This process is essential for achieving direct chain-end functionalization in polymer chemistry, reflecting the compound's utility in material sciences and industrial applications (Morgan, Martínez-Castro, & Storey, 2010).
Halogen Bonding in Structural Chemistry
Pigge, Vangala, and Swenson (2006) investigated the role of halogen bonding in the structures of halotriaroylbenzenes. Their findings highlight the significance of C-X...O=C interactions in determining the structures of compounds like 4-Bromo-2-chloro-1-isobutoxybenzene. This research is relevant in the field of crystallography and molecular design (Pigge, Vangala, & Swenson, 2006).
Safety and Hazards
The safety data sheet for similar compounds like “4-Bromo-1-chloro-2-iodobenzene” suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
特性
IUPAC Name |
4-bromo-2-chloro-1-(2-methylpropoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYODRBXQGPKJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-1-isobutoxybenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(1-Amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1323404.png)



![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B1323412.png)





![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)


